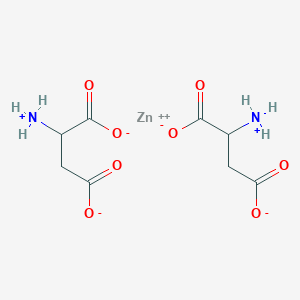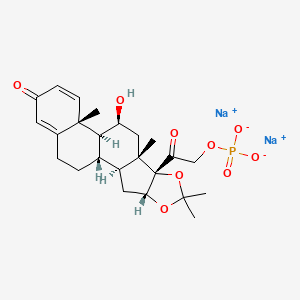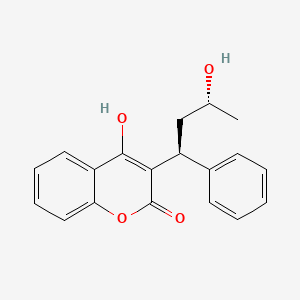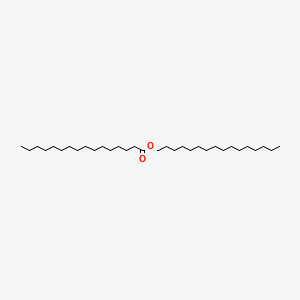![molecular formula C21H25N5O B10822373 1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine](/img/structure/B10822373.png)
1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine is a complex organic molecule with significant applications in scientific research. This compound is characterized by its indole structure, which is often found in molecules with biological activity. The hydroxy group and the guanidine moiety contribute to its reactivity and potential for forming hydrogen bonds, influencing its behavior in biological systems and its interaction with other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine typically begins with the preparation of the indole precursor. This can be achieved via Fischer indole synthesis, starting from phenylhydrazine and a ketone or aldehyde under acidic conditions. The 7-ethyl and 5-hydroxy groups can be introduced through selective alkylation and hydroxylation reactions.
The guanidine moiety is then attached through a condensation reaction with a suitable amine derivative
Industrial Production Methods
While the synthetic route described is suitable for laboratory-scale synthesis, industrial production methods would focus on optimizing yields and reducing costs. This might involve the use of flow chemistry to ensure consistent reaction conditions and the utilization of catalysts to increase the efficiency of the reactions. Additionally, process optimization would include recycling of reagents and solvents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine: undergoes various chemical reactions, including:
Oxidation: : The hydroxy group on the indole ring can be oxidized to form a quinone-like structure.
Reduction: : The compound can undergo reduction reactions, particularly at the imine bond, converting it to an amine.
Substitution: : Electrophilic aromatic substitution reactions can occur on the indole and benzyl rings, allowing for further functionalization.
Common Reagents and Conditions Used
Oxidation: : Typically involves reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Reactions can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: : Forms oxidized derivatives with potential changes in biological activity.
Reduction: : Produces reduced amine derivatives.
Substitution: : Results in various substituted analogs with potentially altered reactivity and properties.
Scientific Research Applications
Chemistry
In chemistry, 1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry for developing new materials and compounds.
Biology
In biological research, this compound's structure and functional groups enable it to interact with proteins and enzymes, making it a useful probe for studying biochemical pathways. It can be employed in assays to investigate enzyme activity or to explore binding interactions with biological macromolecules.
Medicine
In medicinal chemistry, the compound's bioactive indole core and guanidine moiety are of interest for drug development. Researchers explore its potential as a therapeutic agent, examining its interactions with various biological targets to develop new drugs for diseases such as cancer, infections, and neurological disorders.
Industry
In industrial applications, This compound may be utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The guanidine moiety, in particular, can engage in electrostatic interactions with negatively charged sites on proteins and enzymes.
Molecular Targets and Pathways Involved
Enzymes: : The compound can act as an inhibitor or activator of enzymes, affecting their catalytic activity.
Receptors: : It can bind to specific receptors on cell surfaces, modulating signaling pathways.
DNA/RNA: : The compound may interact with nucleic acids, influencing gene expression and cellular functions.
Comparison with Similar Compounds
1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine: can be compared to other indole derivatives and guanidine-containing compounds.
Similar Compounds
Indole-3-carbinol: : Another bioactive indole compound with anticancer properties.
Phenethylguanidine: : A guanidine derivative with structural similarities but different biological activities.
7-ethyl-1H-indole-3-carboxaldehyde: : An intermediate in the synthesis of various indole-based compounds.
Uniqueness
What sets This compound apart is its combination of the indole core with the guanidine moiety, providing a unique set of properties and reactivities that can be exploited in both scientific research and industrial applications.
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine |
InChI |
InChI=1S/C21H25N5O/c1-3-16-10-18(27)11-19-17(12-24-20(16)19)13-25-26-21(22)23-9-8-15-6-4-14(2)5-7-15/h4-7,10-13,24,27H,3,8-9H2,1-2H3,(H3,22,23,26)/b25-13- |
InChI Key |
FEOVKCUPOVFERI-MXAYSNPKSA-N |
Isomeric SMILES |
CCC1=C2C(=CC(=C1)O)C(=CN2)/C=N\NC(=NCCC3=CC=C(C=C3)C)N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)O)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)




![(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B10822351.png)
![4-[4-(1-Methoxypiperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B10822353.png)
![(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B10822367.png)
![(2S)-N-[(2R)-2-[3-(2-fluorophenyl)propanoylamino]propyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B10822387.png)
![1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10822394.png)
